[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(3-cyclopropyl-1,2-oxazol-4-yl)methanone
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Overview
Description
[2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(3-cyclopropyl-1,2-oxazol-4-yl)methanone: is a complex organic compound featuring a morpholine ring substituted with a cyclopropylmethoxymethyl group and a methanone group linked to a 3-cyclopropyl-1,2-oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopropylmethoxymethyl)morpholin-4-yl]-(3-cyclopropyl-1,2-oxazol-4-yl)methanone typically involves multiple steps:
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Formation of the Morpholine Derivative: : The initial step involves the preparation of the morpholine derivative. This can be achieved by reacting morpholine with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride, to form 2-(cyclopropylmethoxymethyl)morpholine.
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Synthesis of the Oxazole Ring: : The 3-cyclopropyl-1,2-oxazole ring can be synthesized through a cyclization reaction involving a precursor such as 3-cyclopropyl-2-nitropropene and a suitable reducing agent like zinc dust in acetic acid.
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Coupling Reaction: : The final step involves coupling the morpholine derivative with the oxazole ring. This can be achieved through a condensation reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired methanone compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
- **Ox
Properties
IUPAC Name |
[2-(cyclopropylmethoxymethyl)morpholin-4-yl]-(3-cyclopropyl-1,2-oxazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-16(14-10-22-17-15(14)12-3-4-12)18-5-6-21-13(7-18)9-20-8-11-1-2-11/h10-13H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBGZHDXZRNFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CN(CCO2)C(=O)C3=CON=C3C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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